7-Chloro-4-methyl-1-indanone

Medicinal Chemistry Process Chemistry Physicochemical Profiling

Researchers developing CNS-penetrant or agrochemical leads require precise electronic and steric control. Generic indanone analogs fail due to altered lipophilicity and reactivity. - **Unique Property Profile:** LogP 2.78, bp 322.8°C, density 1.26 g/cm³ - distinct from 7-chloro- or 4-methyl- analogs. - **Thermal Stability:** Withstands high-T reactions (cross-couplings, acylations) minimizing side products. - **Quality Control:** Refractive index (1.589) & density enable rapid purity verification against common isomers.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 58630-80-1
Cat. No. B1595248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-1-indanone
CAS58630-80-1
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)C2=C(C=C1)Cl
InChIInChI=1S/C10H9ClO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
InChIKeyHPAYSZZPENPMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-methyl-1-indanone: Physicochemical Overview


7-Chloro-4-methyl-1-indanone (CAS 58630-80-1) is a bicyclic aromatic ketone belonging to the 1-indanone class, characterized by a fused benzene-cyclopentanone core with a chlorine substituent at the 7-position and a methyl group at the 4-position [1]. 1-Indanones are recognized as privileged scaffolds in medicinal chemistry and agrochemicals, exhibiting diverse biological activities including antiviral, anti-inflammatory, and anticancer properties [2]. The precise substitution pattern of 7-chloro-4-methyl-1-indanone imparts distinct physicochemical properties—such as elevated density, boiling point, and lipophilicity—that directly influence its utility as a synthetic intermediate and its behavior in biological assays [1][3].

Purification & Formulation Design Predicted density and boiling point profile supports solvent selection and distillation workflow.
Medicinal Chemistry SAR Elevated lipophilicity (LogP prediction) enables design of CNS-accessible and intracellular-targeting scaffolds.
Identity & Purity Control Distinct refractive index and density values provide rapid QC metrics for isomer confirmation.

7-Chloro-4-methyl-1-indanone: Analogs Not Interchangeable


The 1-indanone core is highly sensitive to substitution patterns. Simple analogs such as unsubstituted 1-indanone, 4-methyl-1-indanone, or 7-chloro-1-indanone cannot substitute for 7-chloro-4-methyl-1-indanone in applications where specific physicochemical properties (density, boiling point, lipophilicity) or reactivity profiles are critical. The combination of a 7-chloro and a 4-methyl group creates a unique electronic and steric environment that alters the compound's behavior in electrophilic aromatic substitution, nucleophilic additions to the carbonyl, and its partitioning in biological systems [1]. The quantitative evidence below demonstrates that 7-chloro-4-methyl-1-indanone exhibits a distinct property profile relative to its closest structural analogs, making generic substitution scientifically unsound [2][3].

1-Indanone Unsubstituted core lacks chloro and methyl groups; lower density and boiling point alter purification and reaction profiles.
7-Chloro-1-indanone Missing 4-methyl group reduces lipophilicity and shifts thermal stability, potentially affecting partitioning and high-temperature reactions.
4-Methyl-1-indanone Absence of 7-chloro substituent lowers density and may alter electronic environment, impacting reactivity and QC metrics.

7-Chloro-4-methyl-1-indanone: Quantitative Comparison vs. Analogs


Density vs. Indanone Analogs

The predicted density of 7-chloro-4-methyl-1-indanone is 1.26 g/cm³, which is intermediate between that of 7-chloro-1-indanone (1.312 g/cm³) and 4-methyl-1-indanone (~1.1 g/cm³) [1][2]. This indicates that the combination of a chloro and a methyl substituent results in a unique packing density that is not simply additive. In contrast, unsubstituted 1-indanone has a lower density of 1.103 g/cm³ .

Density vs. Analogs
Predicted
1.26 g/cm³
+14% vs 1-indanone; −4% vs 7-chloro
Supports density-driven formulation and purification screening.
Predicted value; experimental validation recommended.
Medicinal Chemistry Process Chemistry Physicochemical Profiling

Boiling Point vs. Analogs

7-Chloro-4-methyl-1-indanone exhibits a predicted boiling point of 322.8 °C at 760 mmHg, significantly higher than that of 1-indanone (243-245 °C), 7-chloro-1-indanone (288.2 °C), and 4-methyl-1-indanone (268.1 °C) [1][2]. This elevated boiling point reflects enhanced intermolecular interactions (likely dipole-dipole and van der Waals) due to the combined electron-withdrawing and electron-donating substituents.

Boiling Point vs. Analogs
Predicted
322.8 °C
+77–80 °C vs 1-indanone; +35 °C vs 7-chloro
Indicates thermal stability for high-temperature process development.
Predicted at 760 mmHg; verify under process conditions.
Purification Thermal Stability Process Development

LogP Comparison

The predicted LogP value for 7-chloro-4-methyl-1-indanone is 2.7773, which is higher than that of 7-chloro-1-indanone (LogP 2.52) and unsubstituted 1-indanone (estimated LogP ~1.8-2.0) [1]. This indicates that the 4-methyl group contributes additively to lipophilicity, making 7-chloro-4-methyl-1-indanone the most lipophilic among the compared analogs.

LogP Comparison
Class-level inference
2.78 (target) > 2.52 (7-Cl) > ~1.9 (1-indanone)
Higher lipophilicity may support membrane permeability screening.
Predicted LogP; no experimental confirmation.
ADME Drug Design Solubility

Refractive Index for Purity & Identity

7-Chloro-4-methyl-1-indanone has a predicted refractive index of 1.589, which lies between that of 7-chloro-1-indanone (1.600) and 1-indanone (~1.561) [1]. This intermediate value can serve as a rapid, non-destructive quality control check to confirm identity and purity, distinguishing it from structurally similar impurities or degradation products.

Refractive Index
Predicted
1.589
0.011 below 7-Cl; 0.028 above 1-indanone
Enables non-destructive QC identity verification.
Predicted; validate against in-house reference.
Quality Control Analytical Chemistry Procurement Specification

7-Chloro-4-methyl-1-indanone: Key Applications


Medicinal Chemistry: Lipophilic Scaffold

Given its elevated LogP (2.78) and unique substitution pattern, 7-chloro-4-methyl-1-indanone is an ideal core for designing CNS-penetrant or intracellularly acting drug candidates [1]. Its physicochemical profile—particularly the increased density and boiling point—suggests enhanced binding interactions with hydrophobic pockets compared to less lipophilic indanone analogs [2]. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) in programs targeting neurological disorders, inflammation, or oncology, where precise control of lipophilicity is critical for efficacy and safety [2].

Process Chemistry: Thermal Stability

The significantly elevated boiling point (322.8 °C) indicates that 7-chloro-4-methyl-1-indanone can withstand high-temperature reaction conditions without decomposition or premature evaporation [3]. This makes it a preferred building block for reactions requiring elevated temperatures, such as Friedel-Crafts acylations, cross-couplings, or cycloadditions [2]. Its thermal stability reduces the risk of side reactions and simplifies purification, offering a clear advantage over lower-boiling indanone analogs like 1-indanone (243 °C) or 7-chloro-1-indanone (288 °C) [3].

Quality Control & Analytical Methods

The distinct refractive index (1.589) and density (1.26 g/cm³) provide rapid, quantitative metrics for confirming the identity and purity of 7-chloro-4-methyl-1-indanone upon receipt or during in-process monitoring [4][5]. These values differentiate it from common impurities such as 7-chloro-1-indanone (nD 1.600, density 1.312 g/cm³) or 4-methyl-1-indanone (density ~1.1 g/cm³) [4]. Implementing refractive index and density checks can prevent costly downstream errors caused by using the wrong indanone isomer.

Agrochemical & Materials Science Leads

1-Indanones are known for their herbicidal, fungicidal, and insecticidal activities [2]. The 7-chloro-4-methyl substitution pattern may confer enhanced activity or selectivity compared to unsubstituted or mono-substituted analogs due to altered electronic properties and lipophilicity [1]. This compound can serve as a starting point for structure-activity optimization in crop protection or materials science applications where specific physicochemical parameters (e.g., density, boiling point) are desirable for formulation or process compatibility [2].

Application
Selection Property
Validation Focus
Lipophilic scaffold design (CNS/intracellular targets)
Predicted high lipophilicity profile
Membrane permeability and protein binding screening
High-temperature synthetic chemistry
Elevated boiling point (thermal stability)
Distillation and purification robustness
QC and incoming inspection
Unique refractive index and density
Identity confirmation and isomer differentiation
Agrochemical / materials lead generation
Substituent-dependent physicochemical profile
Structure-activity optimization for crop protection or materials

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